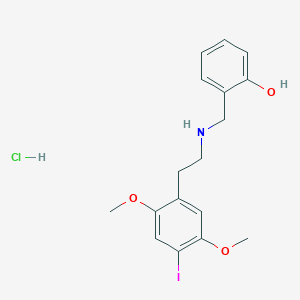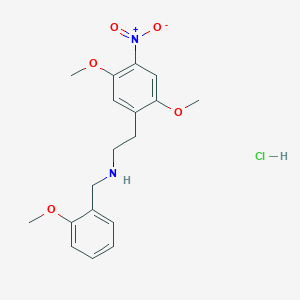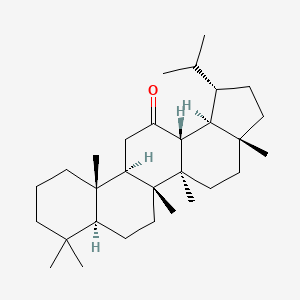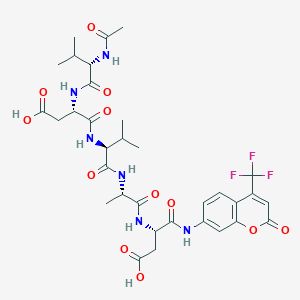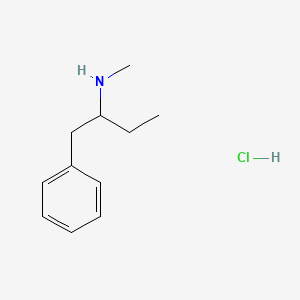
2-Methylamino-1-phenylbutane hydrochloride
Vue d'ensemble
Description
2-Methylamino-1-phenylbutane hydrochloride (MAPB-HCl) is a synthetic compound that has been studied for its potential applications in scientific research, specifically in the areas of biochemistry and physiology. It has been used in laboratory experiments to investigate the mechanisms of action of various drugs, as well as to study the biochemical and physiological effects of these drugs. This article will provide an overview of MAPB-HCl, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
Analytical Reference Standard
2-Methylamino-1-phenylbutane hydrochloride: is used as an analytical reference standard in forensic chemistry and toxicology . It serves as a benchmark for identifying and quantifying substances within a sample using techniques like mass spectrometry. This compound’s high purity level (≥98%) ensures reliable and reproducible results in analytical assays.
Research in Forensic Toxicology
In forensic toxicology, this compound is utilized to understand the metabolism and detection of methamphetamine analogs . It aids researchers in developing new methods for detecting performance-enhancing drugs and substances of abuse in biological specimens.
Stimulant Research
As a structural analog to methamphetamine, Y3U6KDN982 is significant in studying the physiological and toxicological properties of stimulants . It helps in exploring the effects of similar compounds on the central nervous system and their potential therapeutic or adverse effects.
Performance-Enhancing Drug Analysis
This compound is also relevant in the analysis of performance-enhancing drugs, particularly in sports medicine . It’s used to study the effects of such substances on athletes and to develop tests that can detect illicit use in competitive sports.
Hallucinogen Research
The structural similarity of 2-Methylamino-1-phenylbutane hydrochloride to certain hallucinogens makes it a valuable tool in hallucinogen research . It’s used to study the biochemical pathways and receptors involved in the hallucinogenic response.
Machine Learning in Drug Discovery
While not directly linked to Y3U6KDN982 , machine learning techniques are increasingly applied in drug discovery and development processes . This compound could potentially be used in datasets to train algorithms in predicting drug behavior, interactions, and toxicological profiles.
Chemical Education
In chemical education, this compound can be used to demonstrate various chemical and physical properties, such as solubility and crystalline structure, to students and researchers .
Synthetic Chemistry Research
Finally, Y3U6KDN982 serves as a precursor or intermediate in synthetic chemistry research . It’s used to synthesize new compounds and study reaction mechanisms, which can lead to the development of new drugs and materials.
Mécanisme D'action
Target of Action
It is known to be a methamphetamine analog , suggesting that it may interact with similar targets as methamphetamines, such as the dopamine, norepinephrine, and serotonin transporters.
Mode of Action
As a methamphetamine analog, it may function as a monoamine transporter substrate, leading to the release of monoamines from vesicles into the cytoplasm and their subsequent release into the synaptic cleft .
Biochemical Pathways
Given its structural similarity to methamphetamines, it may influence pathways involving monoamine neurotransmitters, potentially leading to increased levels of these neurotransmitters in the synaptic cleft .
Pharmacokinetics
As such, its impact on bioavailability is currently unknown .
Result of Action
Based on its structural similarity to methamphetamines, it may lead to increased synaptic concentrations of monoamine neurotransmitters, potentially resulting in stimulant effects .
Propriétés
IUPAC Name |
N-methyl-1-phenylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-11(12-2)9-10-7-5-4-6-8-10;/h4-8,11-12H,3,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPJQYUXBYTUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84952-63-6 | |
| Record name | 2-Methylamino-1-phenylbutane hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084952636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYLAMINO-1-PHENYLBUTANE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3U6KDN982 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1-(5-hydroxyhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone](/img/structure/B593018.png)


![Methanamine, N-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B593025.png)
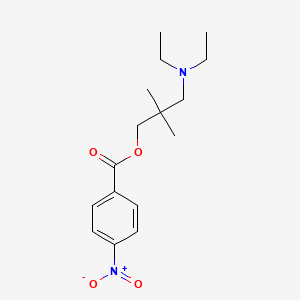
![2-Methyl-2-propanyl [(1S,6S)-6-methyl-3-cyclohexen-1-yl]carbamate](/img/structure/B593028.png)
